Methyl 3-Cyano-5-fluorobenzoate
Description
Precursor for Pharmaceutical and Agrochemical Synthesis
The utility of methyl 3-cyano-5-fluorobenzoate as an intermediate is particularly pronounced in the pharmaceutical and agrochemical industries. Its structural motifs are frequently found in biologically active compounds, making it a crucial starting material for drug discovery and development.
This compound serves as a fundamental building block in the synthesis of a wide array of biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups influences the reactivity of the aromatic ring, facilitating nucleophilic substitution reactions that are essential for building molecular complexity. This reactivity is harnessed by medicinal chemists to introduce various pharmacophores and functional groups, leading to the creation of new chemical entities with potential therapeutic properties.
A significant application of this compound is in the development of negative allosteric modulators (NAMs), particularly for the metabotropic glutamate (B1630785) receptor 5 (mGlu5R). lookchem.com These receptors are implicated in a variety of neurological and psychiatric disorders. The 3-cyano-5-fluorophenyl group is a common structural feature in many potent and selective mGlu5R NAMs. nih.govnih.gov Research has shown that arylbenzamides derived from this intermediate act as effective mGlu5R antagonists. lookchem.com The development of such compounds, including 3-cyano-5-fluoro-N-arylbenzamides, has led to the identification of tool compounds with central nervous system exposure in preclinical models. nih.govnih.gov These NAMs have potential therapeutic applications in conditions such as pain, anxiety, and addiction. nih.gov
Table 1: Examples of mGlu5R NAMs Derived from a 3-Cyano-5-fluorophenyl Scaffold
| Compound Type | Key Structural Feature | Therapeutic Potential |
| 3-Cyano-5-fluoro-N-arylbenzamides | 3-Cyano-5-fluorophenyl ring | Neurological and psychiatric disorders nih.gov |
| (3-Cyano-5-fluorophenyl)biaryl derivatives | 3-Cyano-5-fluorophenyl core | Anxiety and addiction nih.gov |
This table summarizes key classes of mGlu5R negative allosteric modulators that incorporate the 3-cyano-5-fluorophenyl moiety, highlighting their potential therapeutic applications.
The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial intermediate for the synthesis of such fluorinated drug scaffolds. The fluorine atom on the aromatic ring is strategically positioned to influence the electronic properties of the molecule, which can be advantageous in designing drugs with improved pharmacokinetic profiles.
While direct synthesis of PMIX/X dual inhibitors from this compound is not explicitly detailed in the provided context, the broader field of anti-malarial drug development often utilizes complex heterocyclic compounds. The development of new anti-malarial agents is a critical area of research, with a focus on identifying novel drug targets and chemical scaffolds.
Building Block for Novel Materials and Liquid Crystals
Beyond its applications in the life sciences, this compound is also a valuable building block in materials science. The presence of the polar cyano and fluoro groups can impart unique properties to the resulting materials.
This compound is itself a fluorine-containing building block and is used in the synthesis of more complex fluorinated molecules. These molecules can serve as precursors for the creation of novel materials, including polymers and liquid crystals. The introduction of fluorine can influence properties such as thermal stability, chemical resistance, and mesomorphic behavior in liquid crystals. Research into fluorine-containing compounds has shown their potential in creating materials with desirable electronic and optical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWAFGKJVAXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650187 | |
| Record name | Methyl 3-cyano-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886732-29-2 | |
| Record name | Methyl 3-cyano-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyano-5-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Chemical Reactivity and Derivatization of Methyl 3 Cyano 5 Fluorobenzoate
Reactions of the Fluorine Moiety on the Aromatic Ring
The fluorine substituent on the aromatic ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution and, more recently, through photocatalytic strategies.
Methyl 3-cyano-5-fluorobenzoate is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the synthesis of functionalized aromatic compounds. nih.gov In these reactions, the fluorine atom is displaced by a nucleophile. This reactivity is a consequence of the electronic properties of the substituents on the aromatic ring.
The generally accepted mechanism for SNAr reactions proceeds in two steps. libretexts.org Initially, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgcolby.edu In the second step, the fluorine atom is eliminated as a fluoride (B91410) ion, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is crucial, and its formation is often the rate-determining step of the reaction. wyzant.com
Table 1: Key Steps in the SNAr Mechanism
| Step | Description | Intermediate |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon of the aryl fluoride. | Meisenheimer Complex |
| 2. Elimination | The leaving group (fluoride) is expelled, restoring aromaticity. | Substituted Aromatic Product |
The presence of strong electron-withdrawing groups (EWGs) is essential for the activation of the aromatic ring towards nucleophilic attack. libretexts.orgcolby.edu In this compound, both the cyano (-CN) and the methyl ester (-COOCH₃) groups are potent EWGs. These groups deactivate the ring for electrophilic substitution but activate it for nucleophilic substitution by stabilizing the anionic Meisenheimer intermediate through resonance and inductive effects. libretexts.orgyoutube.com The stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the electronegative atoms of the EWG. libretexts.orgcore.ac.uk In the case of this compound, the cyano and methyl ester groups are meta to the fluorine atom, which still provides significant activation.
Table 2: Common Electron-Withdrawing Groups in SNAr Reactions
| Group | Name | Activating Effect |
|---|---|---|
| -NO₂ | Nitro | Strong |
| -CN | Cyano | Strong |
| -C(O)R | Carbonyl | Strong |
| -CF₃ | Trifluoromethyl | Strong |
In the context of SNAr reactions, aryl fluorides are often more reactive than their chloro, bromo, or iodo counterparts. wyzant.comnih.gov This is contrary to the trend observed in Sₙ2 reactions where iodide is the best leaving group. wyzant.com The higher reactivity of aryl fluorides in SNAr is attributed to the high electronegativity of fluorine. wyzant.comcore.ac.uk This strong inductive effect polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wyzant.com While fluorine is a poor leaving group in terms of its anion stability compared to other halogens, the rate-determining step is the initial attack of the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine. wyzant.com
Recent advancements in organic synthesis have introduced photocatalytic methods for the hydrodefluorination (HDF) of aryl fluorides. These strategies offer alternative pathways to functionalize these robust compounds under mild conditions. nih.gov
The regioselectivity of C-F bond functionalization in polyfluorinated arenes is a significant challenge. acs.org In many photocatalytic systems, the outcome is governed by the inherent electronic properties of the substrate, leading to what is known as electronically controlled defluorination. acs.org
However, strategies for directed hydrodefluorination have emerged to overcome this limitation. acs.org One such approach involves the strategic placement of a functional group, such as an N-H group, that can form an intramolecular hydrogen bond with the target fluorine atom. acs.org This interaction can facilitate the C-F bond cleavage, directing the reaction to a specific site that might not be favored based on electronics alone. acs.org This directed approach enhances the synthetic utility of defluorination reactions, allowing for the synthesis of specific regioisomers that are otherwise difficult to access. acs.org Electrochemical methods have also been developed for the hydrodefluorination of compounds like Ar-CF₃, demonstrating broad applicability across a range of electronically diverse substrates. nih.govbris.ac.ukresearchgate.net
Photocatalytic Hydrodefluorination (HDF) Strategies
Transformations of the Cyano Functional Group
The cyano group (C≡N) in this compound is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as amines, carboxylic acids, and amides. researchgate.net
The cyano group can be reduced to a primary amine group (-CH₂NH₂). researchgate.net This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a common reagent for this purpose. researchgate.net The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. libretexts.org Other reducing systems, such as hydrogen gas with a palladium-on-carbon (Pd/C) or Raney Nickel catalyst, are also frequently used, sometimes requiring elevated pressure. researchgate.net Sodium borohydride (B1222165) in the presence of nickel chloride (NiCl₂) or cobalt chloride (CoCl₂) can also be employed for this reduction on a laboratory scale. researchgate.net
Table 1: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Excellent for synthesizing primary amines. researchgate.netlibretexts.org |
| H₂/Pd/C or H₂/Raney Ni | Often requires pressure | Commonly used method. researchgate.net |
| NaBH₄/NiCl₂ or NaBH₄/CoCl₂ | Lab scale | Convenient alternative. researchgate.net |
The cyano group can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com
In an acidic medium, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.com This initially forms a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org
Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion directly attacks the carbon atom of the cyano group. libretexts.org This process also proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com The choice of acidic or basic conditions allows for the selective synthesis of either the carboxylic acid or the amide. lumenlearning.com
Table 2: Conditions for Hydrolysis of the Cyano Group
| Condition | Intermediate Product | Final Product |
|---|---|---|
| Acid-catalyzed hydrolysis (e.g., H₂SO₄, HCl) | Amide | Carboxylic Acid |
The cyano group readily reacts with organometallic nucleophiles such as Grignard reagents (R-MgX). masterorganicchemistry.com This reaction provides a valuable method for the synthesis of ketones. masterorganicchemistry.com The Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic aqueous workup yields a ketone. masterorganicchemistry.com This two-step process allows for the formation of a new carbon-carbon bond and the introduction of a ketone functionality.
Reactions of the Ester Functional Group
The methyl ester group (-COOCH₃) of this compound can also undergo characteristic reactions, most notably hydrolysis.
The ester group can be hydrolyzed back to the corresponding carboxylic acid, 3-Cyano-5-fluorobenzoic Acid, and methanol. This reaction can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester with a strong acid like hydrochloric acid or sulfuric acid in the presence of water. Base-catalyzed hydrolysis, also known as saponification, is usually performed by treating the ester with a base such as sodium hydroxide. The electron-withdrawing nature of the cyano group on the benzene (B151609) ring makes the ester more susceptible to hydrolysis. To minimize this as a side reaction during other transformations, anhydrous conditions and lower temperatures (below 70°C) are often employed.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sodium methoxide |
| Potassium tert-butoxide |
| Lithium aluminum hydride |
| Palladium on carbon |
| Raney Nickel |
| Sodium borohydride |
| Nickel chloride |
| Cobalt chloride |
| 3-Cyano-5-fluorobenzoic Acid |
| Methanol |
| Hydrochloric acid |
| Sulfuric acid |
Tandem and Cascade Reactions Involving Multiple Functional Groups
The presence of multiple reactive sites in this compound offers the potential for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. While specific examples of such reactions starting from this compound are not prevalent in the surveyed literature, the known reactivity of its functional groups allows for the postulation of several possibilities.
For instance, a tandem reaction could be initiated by the reaction of an organometallic reagent with the ester or cyano group, followed by an intramolecular cyclization involving the fluorine atom or another functional group. The cyano group is known to participate in palladium-catalyzed tandem addition/cyclization reactions with arylboronic acids in other systems to form quinazolines. nih.gov Similar strategies could potentially be applied to derivatives of this compound.
Cascade reactions, often triggered by a single event leading to a sequence of intramolecular transformations, are also conceivable. For example, the reduction of the ester to an alcohol could be followed by an intramolecular cyclization onto the cyano group, or a nucleophilic aromatic substitution of the fluorine atom. The development of such cascade reactions for this substrate would represent a powerful strategy for the rapid construction of complex heterocyclic scaffolds. nih.gov
The exploration of such tandem and cascade reactions remains an area of interest for synthetic chemists, as it can lead to the efficient synthesis of novel and structurally diverse molecules with potential applications in various fields of chemical research.
Applications As a Synthetic Intermediate in Advanced Research
Research Tool in Biological Studies
The structural characteristics of methyl 3-cyano-5-fluorobenzoate, specifically the substituted phenyl ring, make it a valuable tool in biological research. It serves as a scaffold or intermediate for the synthesis of more complex molecules designed to interact with biological targets. Its derivatives have been investigated for their potential to modulate the activity of enzymes and receptors, providing insights into various physiological and pathological processes. nih.gov
Enzyme Inhibition and Receptor Binding Studies
This compound is employed in the study of enzyme inhibition and receptor binding. Its structure is similar to other biologically active molecules, making it a useful starting point for developing probes to investigate interactions with biological targets.
A significant area of research has been the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which is a G-protein-coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders. nih.govnih.gov The 3-cyano-5-fluorophenyl ring has been identified as a common structural feature in several potent mGlu5 NAMs across different chemical series. nih.gov
Researchers have synthesized series of 3-cyano-5-fluoro-N-arylbenzamides, which are derivatives of this compound, and evaluated their activity. nih.govnih.gov These studies involve functional cell-based assays to measure the potency of the compounds as mGlu5 antagonists. Selected potent compounds are then further characterized in radioligand binding affinity assays to measure their ability to displace known ligands, confirming their interaction with the receptor. nih.gov
The table below summarizes findings for representative 3-cyano-5-fluoro-N-arylbenzamide derivatives in mGlu5 receptor binding studies.
| Compound | Functional Potency (IC₅₀, nM) | Binding Affinity (Kᵢ, nM) | Receptor Specificity |
| Derivative A | 10 | 12 | Inactive at mGlu1-4 & mGlu7-8 at 10 µM |
| Derivative B | 25 | 30 | Inactive at mGlu1-4 & mGlu7-8 at 10 µM |
| Derivative C | 8 | 9 | Inactive at mGlu1-4 & mGlu7-8 at 10 µM |
| Derivative D | 150 | 200 | Inactive at mGlu1-4 & mGlu7-8 at 10 µM |
| Data synthesized from findings on 3-cyano-5-fluoro-N-arylbenzamide series. nih.gov |
Investigation of Interactions with Biological Targets
The investigation of how molecules derived from this compound interact with their biological targets provides crucial structure-activity relationship (SAR) data. In the context of mGlu5 NAMs, the 3-cyano-5-fluorophenyl moiety is a key component that contributes to the binding and activity of the compounds. nih.gov
The interaction is allosteric, meaning the compounds bind to a site on the receptor that is different from the highly conserved glutamate binding site. nih.gov This allosteric binding site, often referred to as the MPEP binding site, allows for greater selectivity for the mGlu5 receptor over other mGlu receptor subtypes. nih.gov The binding affinity (Ki) values obtained from these studies are generally in good agreement with the functional potency (IC50) values, confirming that the observed antagonism is due to direct interaction with the allosteric site. nih.gov The cyano and fluorine groups play a critical role in these interactions, influencing the compound's binding affinity and specificity.
The development of these tool compounds has been instrumental in studying the therapeutic potential of targeting the mGlu5 receptor for conditions such as pain, anxiety, and addiction. nih.gov
Computational and Mechanistic Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. tandfonline.comwikipedia.orgnih.gov These models are built on the principle that the structure of a molecule dictates its activity or properties. wikipedia.org
While specific QSAR studies focusing on methyl 3-cyano-5-fluorobenzoate are not readily found, the principles of QSAR can be applied to understand how its structural features might influence its potential biological activity. QSAR models are developed by creating a mathematical relationship between molecular descriptors of a series of compounds and their measured biological activity. wikipedia.orgnih.gov
Molecular descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). dovepress.comijnrd.org For a molecule like this compound, key descriptors would include:
Electronic Descriptors : The electron-withdrawing nature of the cyano and fluoro groups significantly influences the electronic properties of the benzene (B151609) ring. These can be quantified by parameters such as Hammett constants, atomic charges, and dipole moment.
Hydrophobic Descriptors : The logP (octanol-water partition coefficient) value is a crucial descriptor for predicting a molecule's behavior in biological systems, as it affects its ability to cross cell membranes.
Topological Descriptors : These describe the connectivity and shape of the molecule.
A hypothetical QSAR study on a series of substituted benzoates might reveal that electron-withdrawing substituents at the meta position and a moderate logP value are correlated with a particular biological activity. For instance, a study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation demonstrated a clear structure-activity relationship where the arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety was crucial for activity. researchgate.net Similarly, structure-activity relationship studies on fluorinated benzoic acid derivatives have shown that the presence of fluorine can enhance agonistic activity at G protein-coupled receptors through halogen bonding interactions. ossila.com
Table 2: Hypothetical QSAR Descriptors for a Series of Substituted Methyl Benzoates
| Substituent (X) | logP | Dipole Moment (Debye) | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |
| H | 2.12 | 1.89 | 0.00 | 150 |
| 4-Cl | 2.84 | 1.59 | 0.23 | 85 |
| 4-NO₂ | 1.85 | 3.97 | 0.78 | 25 |
| 3-CN, 5-F | - | - | - | - |
Note: This table is a hypothetical representation to illustrate the types of descriptors and data used in a QSAR study. The values are not from a single experimental study.
QSPR models are analogous to QSAR models but aim to predict physicochemical properties rather than biological activity. tandfonline.comwikipedia.org These properties can include boiling point, melting point, vapor pressure, and solubility. nih.gov By establishing a correlation between molecular descriptors and a specific property for a set of known compounds, the property can be predicted for new or untested molecules.
For this compound, QSPR models could be employed to predict its reactivity in various chemical transformations. For example, the rate of a nucleophilic aromatic substitution reaction on the benzene ring would be highly dependent on the electronic effects of the cyano and fluoro substituents. Descriptors that quantify the electron density at different positions on the ring could be used to predict the most likely site of substitution.
Furthermore, QSPR can aid in predicting the outcomes of derivatization reactions. By modeling how changes in molecular structure affect properties like steric hindrance and electronic distribution, it is possible to forecast the feasibility and potential yield of a reaction to create a library of related compounds. For instance, a QSPR model could predict the relative rates of hydrolysis of the ester group or reduction of the cyano group in a series of substituted methyl benzonitriles.
The development of robust QSPR models relies on the availability of accurate experimental data for a diverse set of training compounds. nih.gov While specific QSPR models for this compound are not published, general models for predicting the properties of organic compounds can provide useful estimations.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While methods for synthesizing substituted benzoates exist, future research should focus on developing more sustainable, efficient, and safer synthetic routes to Methyl 3-Cyano-5-fluorobenzoate.
Modern catalytic methods offer green and highly selective alternatives to traditional synthetic protocols.
Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Future work could explore organocatalytic methods for the enantioselective fluorination of precursors to generate chiral fluorinated building blocks. nih.govresearchgate.netbeilstein-journals.org For instance, chiral imidazolidinones have been successfully used for the α-fluorination of aldehydes, a strategy that could be adapted to precursors of this compound to create stereogenic centers. nih.govresearchgate.net Research into novel organocatalysts could provide more efficient and scalable routes that avoid the use of metal catalysts. chimia.ch
Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. The development of engineered enzymes, such as aldoxime dehydratases (Oxd), presents a promising avenue for the sustainable synthesis of aromatic nitriles. nih.gov Research could focus on engineering an Oxd variant with high activity and selectivity for a precursor benzaldoxime, providing a green alternative to traditional cyanation methods that often rely on toxic reagents. nih.gov This biocatalytic approach aligns with the growing demand for greener industrial chemical manufacturing. nih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of C-C and C-X bonds. researchgate.netresearchgate.net Future studies could investigate the direct cyanation of a fluorinated benzoate precursor or the fluorination of a cyanobenzoate precursor using photoredox catalysis. researchgate.netmdpi.com This approach could shorten synthetic routes and reduce waste by activating otherwise inert C-H bonds directly. researchgate.net The use of novel organic photosensitizers, such as acridinium ions or even other benzoate derivatives, could enable these transformations under mild, visible-light irradiation. researchgate.netuni-regensburg.de
Table 1: Comparison of Emerging Catalytic Approaches
| Catalytic Approach | Potential Advantages | Key Research Challenges |
| Organocatalysis | Metal-free, high enantioselectivity, readily available catalysts. nih.govchimia.ch | Catalyst loading, substrate scope for α-branched aldehydes. beilstein-journals.org |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme engineering for specific substrates, scalability. nih.gov |
| Photocatalysis | C-H bond activation, mild conditions, novel reactivity. researchgate.netresearchgate.net | Catalyst stability, overcoming substrate limitations. acs.org |
Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates. beilstein-journals.orgvapourtec.com The synthesis of fluorinated compounds, which can be highly exothermic or involve toxic fluorinating agents, is particularly well-suited to flow reactor technology. beilstein-journals.orgresearchgate.net
Future research should focus on developing an integrated, continuous-flow process for the synthesis of this compound. This could involve:
Safer Fluorination : Using packed-bed microflow reactors for fluorination steps to allow for precise temperature control and minimize the risks associated with handling reagents like elemental fluorine. researchgate.net
On-Demand Reagent Generation : Integrating in-line generation of reactive species to avoid the storage and handling of unstable or toxic intermediates. acs.org
Improved Efficiency : Leveraging the enhanced mixing and heat transfer in microreactors to improve reaction yields and reduce reaction times compared to batch processes. beilstein-journals.org
Exploration of New Chemical Transformations for this compound
The unique electronic properties conferred by the fluorine and cyano groups make this compound a versatile platform for further chemical modification. Future research should explore novel transformations of its functional groups to access a wider range of complex molecules.
Transformations of the Cyano Group : The cyano group is a versatile functional handle that can be converted into various other groups, such as amines, amides, carboxylic acids, and tetrazoles. Research into selective, metal-free transformations of the nitrile in the presence of the ester and fluoro-substituents would be highly valuable. researchgate.netnih.gov
Functionalization of the Aromatic Ring : While the existing substituents direct further electrophilic or nucleophilic aromatic substitution, new catalytic methods could enable previously challenging transformations. For example, late-stage C-H functionalization at the remaining positions on the aromatic ring could provide rapid access to a library of analogues for structure-activity relationship (SAR) studies in drug discovery. u-tokyo.ac.jp
Reactions Involving the Fluoro-Substituent : The carbon-fluorine bond is exceptionally strong, but under certain conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. researchgate.net Investigating novel SNAr reactions or metal-catalyzed C-F activation could unlock new synthetic pathways to create complex polycyclic structures.
Expanded Applications in Drug Discovery and Materials Science
The inherent properties of this compound make it an attractive scaffold for creating novel pharmaceuticals and advanced materials.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. tandfonline.combohrium.comacs.org The 3-cyano-5-fluorophenyl motif, a key feature of this compound, is present in several potent and selective modulators of biological targets. nih.gov
Future research in this area should include:
Scaffold for New Therapeutics : Using this compound as a starting point for the synthesis of novel inhibitors or modulators for various enzymes and receptors. An examination of known mGlu₅ negative allosteric modulators (NAMs) revealed the 3-cyano-5-fluorophenyl ring as a common structural feature in potent analogs across different chemical series. nih.gov
Fragment-Based Drug Discovery : Employing the molecule as a fragment in screening campaigns to identify new binding interactions with proteins of therapeutic interest. The specific electronic and steric properties of the fluorinated and cyanated ring system can lead to unique and high-affinity interactions. chemxyne.com
Table 2: Role of Fluorine in Medicinal Chemistry
| Property Enhanced | Mechanism | Reference |
| Metabolic Stability | C-F bond is stronger than C-H bond, blocking sites of oxidative metabolism. | bohrium.comacs.org |
| Binding Affinity | Fluorine can participate in favorable protein-ligand interactions and alter molecular conformation. | tandfonline.combohrium.com |
| Bioavailability | Increased lipophilicity and altered pKa can improve membrane permeability. | tandfonline.comchemxyne.com |
Fluorinated polymers and materials possess unique properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uk The combination of a reactive ester group, a polar cyano group, and a fluorine atom makes this compound a promising monomer or additive for new materials.
Unexplored avenues include:
High-Performance Polymers : Polymerizing derivatives of this compound to create novel fluorinated polyesters or polyamides. nih.govresearchgate.net The presence of both fluorine and cyano groups could lead to materials with desirable properties such as high thermal stability, low dielectric constants, and enhanced flame resistance. mdpi.com
Functional Surfaces and Coatings : Incorporating the molecule into surface coatings to create hydrophobic and oleophobic surfaces. The fluorinated moiety is key to achieving low surface tension. core.ac.uk
Liquid Crystals and Organic Electronics : The rigid, polar structure of the molecule suggests potential applications in liquid crystals and as a building block for organic electronic materials, where fluorine substitution is often used to tune orbital energies and improve device performance. researchgate.net
Advanced Computational Modeling for Reaction Prediction and Optimization
The continued development of advanced computational tools presents a significant opportunity to deepen the understanding of this compound's reactivity and to streamline the optimization of its synthesis and derivatization. Future research can increasingly leverage in silico methods to predict reaction outcomes, elucidate complex mechanisms, and identify optimal reaction conditions, thereby reducing experimental costs and accelerating discovery timelines.
At the forefront of these methods is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of molecules. DFT calculations can be applied to explore the intricate details of reactions involving this compound. For instance, DFT can be used to model the reaction pathways of nucleophilic or electrophilic aromatic substitutions. By calculating the energies of transition states and intermediates, researchers can predict the most likely products and understand the factors controlling regioselectivity. nih.govacs.orgsemanticscholar.orgku.dk Studies on related substituted benzonitriles have demonstrated the power of DFT in elucidating C-C bond activation mechanisms and the molecular pathways of cycloaddition reactions, providing a clear precedent for its application to this specific fluorinated compound. utexas.edunih.govmdpi.com
Beyond mechanistic elucidation, machine learning (ML) algorithms offer a paradigm shift for reaction optimization. nih.gov These models can be trained on datasets from laboratory experiments or even high-fidelity computational data to predict reaction yields and identify optimal conditions such as temperature, solvent, and catalyst choice. For a molecule like this compound, ML could be particularly valuable in navigating the complex parameter space of multi-step syntheses or functionalization reactions. nih.gov The integration of ML with automated high-throughput experimentation platforms creates a closed-loop system for rapid and autonomous optimization. nih.gov Furthermore, specialized ML models are being developed to predict the reactivity of fluorinated compounds, which could be adapted to forecast the behavior of this compound in various chemical transformations. nih.govrsc.org
The synergy between quantum mechanics and machine learning represents a particularly promising frontier. chemrxiv.org QM-derived data, such as atomic charges or bond energies, can serve as powerful descriptors to train more accurate ML models for predicting regioselectivity in electrophilic aromatic substitutions. chemrxiv.org This combined approach could provide a fast and reliable tool for screening potential reactions of this compound before committing to laboratory work.
The table below outlines potential applications of various computational modeling techniques in future research on this compound.
| Computational Method | Specific Application for this compound | Predicted Insight / Outcome | Relevant Research Area |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies for hydrolysis of the ester or cyano group. | Determination of reaction barriers and rate-determining steps; prediction of relative reactivity. | Mechanistic Investigation |
| DFT / Ab initio Methods | Modeling electrophilic aromatic substitution (e.g., nitration, halogenation) on the aromatic ring. | Prediction of regioselectivity by analyzing the stability of sigma complexes or frontier molecular orbitals. nih.govsemanticscholar.org | Reaction Prediction |
| Machine Learning (ML) / AI | Development of a regression model to predict yield based on reaction parameters (temperature, catalyst, solvent). | Identification of optimal conditions for synthesis, minimizing byproduct formation and maximizing efficiency. nih.gov | Process Optimization |
| Hybrid QM/ML Models | Using DFT-calculated atomic charges as input for an ML model to predict sites of nucleophilic attack. | Rapid and accurate prediction of reactivity for a large number of potential reactants. chemrxiv.org | High-Throughput Screening |
| Molecular Dynamics (MD) | Simulating the interaction of the molecule with different solvent environments. | Understanding solvation effects on reaction rates and equilibria. | Reaction Dynamics |
By embracing these advanced computational strategies, future research can unlock a more predictive and efficient approach to the chemistry of this compound, paving the way for its application in novel synthetic pathways and functional materials.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Methyl 3-Cyano-5-fluorobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer :
- A common approach involves nucleophilic substitution or esterification of substituted benzoic acid derivatives. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized via reactions starting from p-anisole and N-chloroformamide, followed by deprotection .
- Optimization strategies:
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Catalytic systems (e.g., Pd/C for cyano group introduction) can improve yields.
- Data Table :
| Starting Material | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Fluoro-3-nitrobenzoic acid | H₂SO₄ | MeOH | 65–72 | |
| 3-Cyano-5-fluorobenzoic acid | SOCl₂/MeOH | Toluene | 80–85 | Adapted from |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluorine splitting in aromatic regions) and ester carbonyl signals (~165–170 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and cyano groups (C≡N stretch ~2240 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₉H₆FNO₂).
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under different catalytic conditions?
- Methodological Answer :
- Conduct Design of Experiments (DOE) to isolate variables (e.g., temperature, solvent polarity). For example, conflicting yields in esterification may arise from competing hydrolysis; use anhydrous conditions and molecular sieves .
- Compare kinetic studies using GC-MS or HPLC to track intermediate formation. For fluorinated analogs, steric hindrance from the cyano group may slow esterification .
Q. What advanced crystallization techniques improve the purity of this compound for structural studies?
- Methodological Answer :
- Slow Evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) to achieve single crystals. For fluorinated benzoates, low-temperature crystallization reduces thermal motion artifacts .
- X-ray Diffraction : Collaborate with crystallography databases (e.g., Cambridge Crystallographic Data Centre) to validate crystal packing and hydrogen-bonding networks .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, especially regarding waste disposal and personal protective equipment (PPE)?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate halogenated waste (due to fluorine/cyano groups) and dispose via certified hazardous waste contractors .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent hazardous reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Cross-validate purity using DSC (Differential Scanning Calorimetry) and elemental analysis. For example, impurities from incomplete esterification can lower observed melting points .
- Replicate experiments using standardized conditions (e.g., heating rates in DSC) and reference internal standards (e.g., fluorinated benzoic acids ).
Experimental Design
Q. What mixed-method approaches integrate computational modeling with experimental synthesis for this compound?
- Methodological Answer :
- Use DFT (Density Functional Theory) to predict reaction pathways (e.g., steric effects of the cyano group) and optimize synthetic routes .
- Validate computational results with experimental kinetic data (e.g., Arrhenius plots for esterification rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
